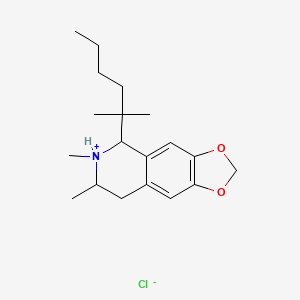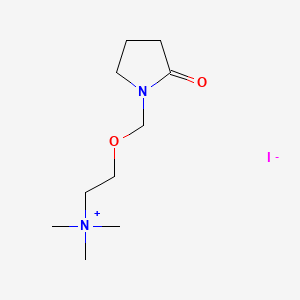
(2-(2-Oxo-1-pyrrolidinylmethoxy)ethyl)trimethylammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(2-Oxo-1-pyrrolidinylmethoxy)ethyl)trimethylammonium iodide is a chemical compound known for its unique structure and properties It features a pyrrolidinone ring, which is a five-membered lactam, and a trimethylammonium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Oxo-1-pyrrolidinylmethoxy)ethyl)trimethylammonium iodide typically involves the reaction of pyrrolidinone derivatives with trimethylamine and an appropriate alkylating agent. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2-(2-Oxo-1-pyrrolidinylmethoxy)ethyl)trimethylammonium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrrolidinone ring to a pyrrolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced pyrrolidine derivatives, and various substituted compounds depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
(2-(2-Oxo-1-pyrrolidinylmethoxy)ethyl)trimethylammonium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of (2-(2-Oxo-1-pyrrolidinylmethoxy)ethyl)trimethylammonium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidinone Derivatives: Compounds like 2-pyrrolidinone and N-methyl-2-pyrrolidinone share structural similarities.
Trimethylammonium Compounds: Compounds such as choline iodide and betaine iodide have similar quaternary ammonium groups.
Uniqueness
What sets (2-(2-Oxo-1-pyrrolidinylmethoxy)ethyl)trimethylammonium iodide apart is its combination of the pyrrolidinone ring and the trimethylammonium group, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
4075-91-6 |
|---|---|
Molekularformel |
C10H21IN2O2 |
Molekulargewicht |
328.19 g/mol |
IUPAC-Name |
trimethyl-[2-[(2-oxopyrrolidin-1-yl)methoxy]ethyl]azanium;iodide |
InChI |
InChI=1S/C10H21N2O2.HI/c1-12(2,3)7-8-14-9-11-6-4-5-10(11)13;/h4-9H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WYGVOKICVOKOHQ-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCOCN1CCCC1=O.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






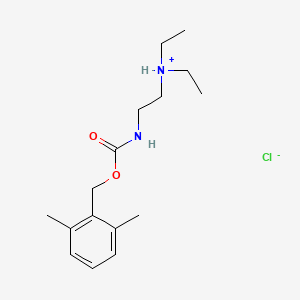

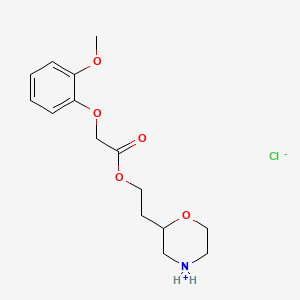

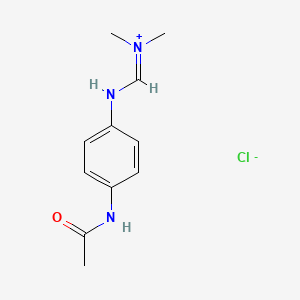
![Titanium, bis[ethyl 3-(oxo-kappaO)butanoato-kappaO'][1,3-propanediolato(2-)-kappaO,kappaO']-](/img/structure/B13743154.png)
